molecular formula C18H22N6O2 B2974341 8-[(4-benzylpiperazin-1-yl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 839682-63-2

8-[(4-benzylpiperazin-1-yl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No.: B2974341
CAS No.: 839682-63-2
M. Wt: 354.414
InChI Key: UVLAIIXGKHCRKS-UHFFFAOYSA-N
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Description

The compound 8-[(4-benzylpiperazin-1-yl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione (hereafter referred to as the target compound) is a purine-2,6-dione derivative with a molecular formula of C25H35N7O3 and a molecular weight of 481.60 g/mol . Its structure features a purine-2,6-dione core substituted at position 8 with a 4-benzylpiperazinylmethyl group and at position 3 with a methyl group. This compound is part of a broader class of xanthine derivatives, which are frequently explored for their pharmacological properties, including enzyme inhibition and receptor modulation.

Properties

IUPAC Name

8-[(4-benzylpiperazin-1-yl)methyl]-3-methyl-7H-purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6O2/c1-22-16-15(17(25)21-18(22)26)19-14(20-16)12-24-9-7-23(8-10-24)11-13-5-3-2-4-6-13/h2-6H,7-12H2,1H3,(H,19,20)(H,21,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVLAIIXGKHCRKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)NC(=N2)CN3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(4-benzylpiperazin-1-yl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common method involves the reductive amination of a purine derivative with 4-benzylpiperazine. This reaction is often carried out in the presence of a reducing agent such as sodium cyanoborohydride in methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

8-[(4-benzylpiperazin-1-yl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the purine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenated solvents and bases such as potassium carbonate are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

8-[(4-benzylpiperazin-1-yl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 8-[(4-benzylpiperazin-1-yl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. It is known to bind to certain receptors and enzymes, modulating their activity. For instance, it has been shown to act as an agonist of muscarinic acetylcholine receptors (mAChRs) of the M2 subtype, leading to increased contractile activity of smooth muscles .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Variations

The pharmacological activity of purine-2,6-dione derivatives is highly dependent on substituents at positions 1, 3, 7, and 6. Below is a comparative analysis of the target compound with structurally related analogs:

Table 1: Structural and Functional Comparison of Selected Purine-2,6-dione Derivatives
Compound Name / ID Position 7 Substitution Position 8 Substitution Molecular Weight (g/mol) Key Activity/Findings Reference
Target Compound None 4-Benzylpiperazin-1-ylmethyl 481.60 Not explicitly stated (structural focus)
BB70179 (CAS 887200-26-2) 4-Fluorophenylmethyl 4-(4-Methoxyphenyl)piperazin-1-yl 464.49 Not reported
AM237 (TRPC5 activator) 4-Chlorophenylmethyl 4-Chloro-3-(trifluoromethoxy)phenoxy 539.79 Potent TRPC5 channel activation
Compound 8 (Antiasthmatic derivative) 2-{4-[1-(3,4-Dichlorophenyl)ethyl]piperazin-1-yl}acetyl None (acetyl-piperazine chain) ~550 (estimated) PDE3 inhibition; potent antiasthmatic
CK2 Inhibitor (CID 4894361) 3-Phenoxypropyl 2-[(3-Methoxyphenyl)methylidene]hydrazine-1-yl ~400 (estimated) CK2 inhibition (IC50 = 8.5 μM)

Pharmacological and Biochemical Insights

  • TRPC5 Activation (AM237): The substitution of a phenoxy group at position 8 with electron-withdrawing substituents (e.g., Cl, CF3O) enhances TRPC5 selectivity and potency .
  • Antiasthmatic Activity (Compound 8) : The presence of a dichlorophenyl group in the piperazine-acetyl chain correlates with enhanced PDE3 inhibitory activity, suggesting electron-withdrawing groups improve target engagement .
  • CK2 Inhibition: Bulky substituents at position 7 (e.g., phenoxypropyl) reduce inhibitory activity, highlighting the sensitivity of enzyme binding pockets to steric effects .

Mechanistic and SAR (Structure-Activity Relationship) Insights

  • Position 8 : The 4-benzylpiperazinylmethyl group in the target compound may enhance lipophilicity and CNS penetration compared to simpler piperazine derivatives (e.g., ).
  • Position 7 : Substitutions here (e.g., 2-ethoxyethyl in ) often modulate metabolic stability. For example, hydrophilic groups like morpholine () may reduce cytochrome P450 interactions.
  • Electron-Withdrawing Groups : Dichlorophenyl (Compound 8) and trifluoromethoxy (AM237) substituents are recurrent in highly active analogs, suggesting a role in stabilizing ligand-receptor interactions .

Biological Activity

8-[(4-benzylpiperazin-1-yl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a synthetic compound notable for its complex structure and potential therapeutic applications. The compound integrates a purine base with a piperazine moiety, leading to diverse biological interactions. Its molecular formula is C₁₈H₂₃N₅O₂, and it has garnered interest for its possible roles in medicinal chemistry, particularly concerning antimicrobial and anticancer activities.

Structural Characteristics

The compound's structure features:

  • Purine Core: A bicyclic structure that is essential for biological activity.
  • Benzylpiperazine Substituent: This moiety enhances interactions with various biological targets.

Biological Activity Overview

Research indicates that 8-[(4-benzylpiperazin-1-yl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione exhibits significant biological activity through various mechanisms:

  • Receptor Interaction:
    • The compound may interact with specific receptors or enzymes, modulating their activity and influencing cellular signaling pathways. This interaction is critical for its potential therapeutic effects.
  • Antimicrobial Properties:
    • Studies suggest that the compound exhibits antimicrobial activity against various pathogens. Its mechanism may involve the inhibition of bacterial growth or disruption of cellular processes.
  • Anticancer Activity:
    • Preliminary studies have shown promise in anticancer applications. The compound's ability to affect cell proliferation and induce apoptosis in cancer cells has been a focal point of research.

Research Findings

Recent studies have explored the biological activity of this compound in detail:

Table 1: Summary of Biological Activities

Activity Mechanism Reference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Enzyme modulationInteraction with specific receptors

Case Studies

Several case studies have highlighted the efficacy of 8-[(4-benzylpiperazin-1-yl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione:

  • Case Study 1: Antimicrobial Testing
    • In vitro studies demonstrated that the compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be lower than those of standard antibiotics.
  • Case Study 2: Cancer Cell Line Studies
    • Evaluations on human cancer cell lines revealed that the compound effectively reduced cell viability and induced apoptosis via caspase activation. These findings suggest its potential as a lead compound for anticancer drug development.

Synthesis and Structure Activity Relationship (SAR)

The synthesis of 8-[(4-benzylpiperazin-1-yl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves several steps:

  • Formation of the purine core through condensation reactions.
  • Introduction of the benzylpiperazine moiety via nucleophilic substitution reactions.

The structural complexity contributes to its diverse biological activities. Variations in substituents can significantly alter the compound's affinity for biological targets and its overall efficacy.

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